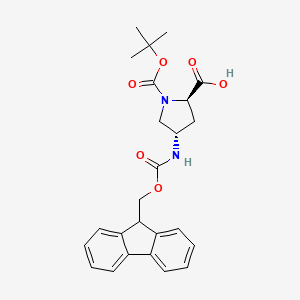
N-Boc-trans-4-N-fmoc-amino-D-proline
Descripción general
Descripción
“N-Boc-trans-4-N-fmoc-amino-D-proline” is a proline derivative . It is a specialty product used for proteomics research . It is a crystalline powder with a white appearance .
Synthesis Analysis
The synthesis of “this compound” involves the use of (2S,4R)-N-(tert-Butoxycarbonyl)-4-N-(9-fluorenylmethoxycarbonyl)aminopyrrolidine-2-carboxylic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C25H28N2O6 . The InChI Key is UPXRTVAIJMUAQR-UHFFFAOYNA-N . The SMILES string is CC©©OC(=O)N1CC(CC1C(O)=O)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 .Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 452.50 . Its optical activity is [α]20/D −34°, c = 1 in chloroform . The melting point is 199 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Peptide Incorporation
N-Boc-trans-4-N-fmoc-amino-D-proline and its derivatives have been utilized extensively in the synthesis of peptides. For instance, Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, derivatives of this compound, are used in classical peptide synthesis. These compounds were obtained from trans-4-hydroxy-L-proline methyl ester and have proven to be useful in high-yield transformations to their Fmoc-equivalents (Demange, Ménez, & Dugave, 1998).
Fluorinated Peptides
The synthesis of fluorinated peptides incorporating 4-fluoroproline residues has been achieved using N-Fmoc-4-fluoro-L-proline methyl ester. This synthesis is valuable for both solid and solution phase peptide synthesis, demonstrating the broad applicability of this compound in peptide chemistry (Tran et al., 1997).
Conformational Studies in Peptides
The incorporation of variants of this compound into polypeptides can influence the backbone conformation of proteins. For example, novel difluoro-analogues were obtained by adding difluorocarbene to N-Boc-4,5-dehydroproline methyl ester, resulting in the trans-adduct. These analogues were used to study conformational effects in the proline-rich cell-penetrating "sweet arrow peptide" (Kubyshkin et al., 2012).
Structural Characterization and Catalytic Properties
This compound derivatives have been utilized in the synthesis of conjugates for structural and catalytic studies. For example, mono- and disubstituted O-ferrocenoyl conjugates of 3-trans- and 4-trans-hydroxy-L-proline amino acids were synthesized. These conjugates, protected by the tert-butyloxycarbonyl (Boc) group at the N-terminus, were characterized by NMR and IR spectroscopies and studied for their catalytic properties in the aldol addition reaction (Al-Momani & Lataifeh, 2013).
Applications in Library Synthesis and Screening
This compound derivatives have also found use in the generation and screening of encoded combinatorial libraries. An example of this is the enzyme-mediated spatial segregation on individual polymeric support beads. This technique involves the use of orthogonal protecting groups, N alpha-tert-butyloxycarbonyl (Boc) and N alpha-9-fluorenylmethyloxycarbonyl (Fmoc), to generate two structures on the same bead for receptor interactions and coding (Vagner et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018332-23-4 | |
| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


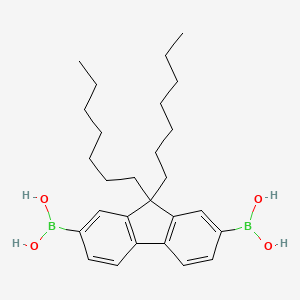
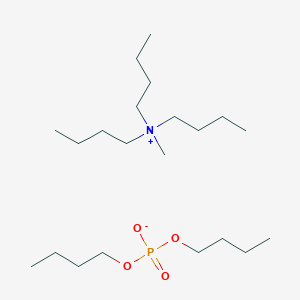

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)
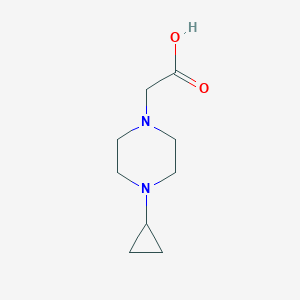
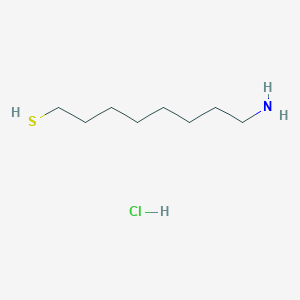
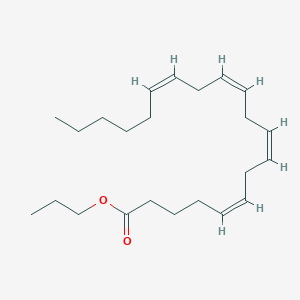
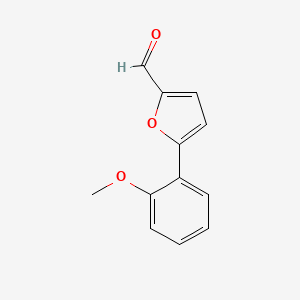

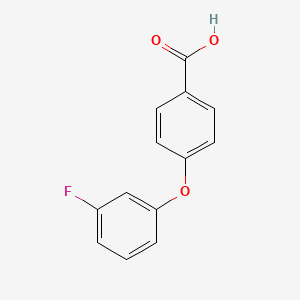

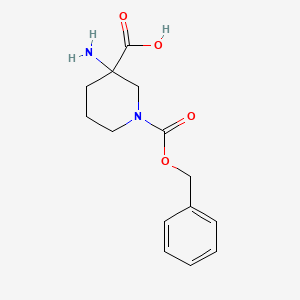
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)

